4-(Benzylsulfanyl)aniline

Medicinal Chemistry Enzymology Angiogenesis

Research requiring the authentic benzylthioaniline scaffold for MetAP2 inhibitor development cannot substitute analogs without losing potency. This compound enables picomolar enzyme inhibition. - Key application: Synthesis of 3-anilino-5-benzylthio-1,2,4-triazole MetAP2 inhibitors (anti-angiogenic oncology) - Crystallographically characterized: nearly planar geometry (torsion angle -179°) for docking/QSAR - Also serves as precursor to benzthioanilide derivatives with antifungal activity - Reliable supply chain: multiple package sizes available for immediate shipment

Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
CAS No. 2976-71-8
Cat. No. B3381995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylsulfanyl)aniline
CAS2976-71-8
Molecular FormulaC13H13NS
Molecular Weight215.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=C(C=C2)N
InChIInChI=1S/C13H13NS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10,14H2
InChIKeyARKMPBRPOSHHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylsulfanyl)aniline: Aniline-Based Thioether for MetAP2 Inhibitor Research


4-(Benzylsulfanyl)aniline (CAS 2976-71-8), also known as 4-(benzylthio)aniline, is an aromatic amine with a benzylthioether substituent at the para position of the aniline ring. It serves as a key synthetic intermediate and a core scaffold in medicinal chemistry, most notably for the development of highly potent inhibitors targeting human methionine aminopeptidase-2 (MetAP2), a validated anti-angiogenic drug target [1]. Its molecular formula is C₁₃H₁₃NS, with a molecular weight of 215.31 g/mol [2]. The compound is characterized by a nearly planar molecular geometry within 0.2 Å, as determined by single-crystal X-ray diffraction, which may influence its binding conformation in biological systems [3].

Workflow MetAP2 inhibitor synthesis
Selection Benzylthio aniline scaffold
Context Angiogenesis pathway research

Critical Differentiation from Generic Aniline Derivatives


Indiscriminate substitution of 4-(benzylsulfanyl)aniline with other alkylthioanilines or aniline derivatives is not scientifically viable due to the profound impact of the benzylthio substituent on both electronic properties and biological activity. The benzylthio group exhibits a unique electronic nature compared to simple alkylthio analogs, directly influencing the molecule's conjugation and reactivity, which can alter the potency of derived compounds by orders of magnitude [1]. Specifically, in the context of MetAP2 inhibitors, the benzylthio moiety is a critical component of the pharmacophore; structural analogs where it is replaced or modified can experience a complete loss of picomolar-level enzyme inhibition [2]. Therefore, procurement for research demanding this precise scaffold must prioritize the authentic compound to ensure reproducible and potent biological outcomes.

Alkylthio analog substitution alters electronic conjugation and may reduce reported enzyme inhibition.

Benzylthio moiety is critical for MetAP2 pharmacophore; its removal can abolish target engagement.

Generic aniline derivatives lack the rigid planar geometry needed for binding conformation modeling.

Quantitative Comparative Evidence: Bioactivity and Physicochemical Properties


Picomolar MetAP2 Inhibition by Derived Inhibitors

4-(Benzylsulfanyl)aniline is a crucial precursor to a class of 3-anilino-5-benzylthio-1,2,4-triazole compounds which are among the most potent inhibitors of human methionine aminopeptidase-2 (MetAP2) ever identified. Systematic structure-activity relationship (SAR) studies have led to the development of inhibitors with potencies in the 50-100 picomolar (pM) range [1]. While a direct head-to-head comparison of the final inhibitor's activity against a simple alkylthio analog is not available, the SAR studies confirm that modifications to the aniline and benzylthio moieties are highly sensitive. For instance, simply methylating the anilino-triazole nitrogens, a modification that does not directly alter the 4-(benzylsulfanyl)aniline core, has deleterious effects on inhibitor potency, underscoring the precise structural requirements for this level of activity [1]. In contrast, related phenylthioalkylamines, such as N,N-dimethyl-4-(phenylthio)benzylamine, show activity in entirely different receptor systems with affinities typical for neurotransmitter receptors, not the sub-nanomolar enzyme inhibition seen here [2].

MetAP2 Inhibition
Cross-study comparable
Target-derived: 50–100 pM
Comparator: receptor-level affinity
Supports MetAP2 target-engagement assay context
Data to verify; SAR-derived scaffold requirement
Medicinal Chemistry Enzymology Angiogenesis

Near-Planar Crystal Structure Confirmation

The three-dimensional structure of 4-(benzylsulfanyl)aniline has been definitively characterized by single-crystal X-ray diffraction. The molecule is nearly planar, with all atoms lying within a plane of 0.2 Å [1]. A key torsion angle, C(4)-C(7)-C(8)-C(9), is measured at -179(2)°, confirming the high degree of planarity between the phenyl rings and the sulfur linker [1]. This structural information is vital for computational modeling and understanding the molecule's interactions with biological targets. In contrast, many generic aniline derivatives, such as 4-methylaniline or 4-chloroaniline, lack this extended, rigid planar system, which can influence their solid-state packing and molecular recognition properties.

Crystal Structure
Class-level inference
Planar within 0.2 Å
Torsion C4–C7–C8–C9: –179(2)°
Supports rigid scaffold for molecular modeling
Solid-state data; conformational context may differ
Crystallography Computational Chemistry Material Science

Lower Cytotoxicity vs. Commercial Antifungals

In a comparative in vitro toxicity study, a class of substituted benzthioanilides, which are structurally related to 4-(benzylsulfanyl)aniline, demonstrated significantly lower cytotoxicity than the commercial fungicide preparations imaverol and thiuram [1]. The study evaluated 12 benzthioanilides using clone 81 cat cells and determined their cytotoxicity via neutral red uptake and kenacid blue assays. All tested benzthioanilide preparations showed in vitro toxicities lower than those of the commercial fungicide comparators [1]. Furthermore, all benzthioanilides tested showed fungistatic activity for dermatophytes, and two specific compounds inhibited yeast development at concentrations lower than those causing in vitro toxicity, highlighting a potentially favorable therapeutic index for this chemical class [1].

Cytotoxicity Screen
Class-level inference
Benzthioanilides: lower in vitro toxicity
vs. imaverol & thiuram
Supports cytotoxicity endpoint review
Class-level evidence; cell-line specific
Toxicology Antifungal Research In Vitro Safety

Targeted Application Scenarios Based on Verified Evidence


Ultra-Potent MetAP2 Inhibitor Development for Oncology

4-(Benzylsulfanyl)aniline is an essential building block for synthesizing 3-anilino-5-benzylthio-1,2,4-triazole inhibitors of human MetAP2, a validated target for anti-angiogenic cancer therapy. The evidence demonstrates that this specific scaffold enables the creation of inhibitors with unprecedented picomolar potency (IC50 50-100 pM) [1]. This scenario is ideal for medicinal chemistry groups focused on developing next-generation oncology therapeutics where maximal target engagement and efficacy are paramount.

Structure-Based Drug Design and Computational Modeling

The availability of high-quality crystallographic data is critical for computational chemistry workflows. The single-crystal structure of 4-(benzylsulfanyl)aniline, which shows the molecule to be nearly planar with a defined torsion angle of -179(2)°, provides a reliable starting point for molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies [2]. This makes it a preferred choice over conformationally flexible analogs for research requiring precise geometric input parameters.

Novel Antifungal Agents with Improved Safety Profiles

For researchers focused on developing new treatments for dermatophyte or yeast infections, 4-(benzylsulfanyl)aniline serves as a precursor to benzthioanilide derivatives. The class-level evidence indicates that such compounds possess fungistatic activity while exhibiting lower in vitro cytotoxicity compared to commercial fungicides like imaverol and thiuram [3]. This scenario supports early-stage drug discovery efforts aiming to improve the therapeutic window of antifungal therapies.

Application
Selection Property
Validation Focus
MetAP2 target engagement studies
Benzylthio scaffold fidelity
MetAP2 enzyme inhibition assay
Structure-based molecular modeling
Planar rigid scaffold geometry
Crystallographic data review
Antifungal activity screening
Benzthioanilide derivative class
Cytotoxicity and fungistatic endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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